FAM amine, 5-isomer FAM amine, 5-isomer Fluorescein (FAM) amine, isomerically pure dye (5-isomer). Unlike fluoresceinamine, this reagent contains a linker arm with an aliphatic amine group that is more reactive. It can react with electrophilic reagents like activated esters or epoxides, and be involved in enzymatic transamination.
Brand Name: Vulcanchem
CAS No.: 2183440-41-5
VCID: VC0527734
InChI: InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H
SMILES: C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl
Molecular Formula: C27H27ClN2O6
Molecular Weight: 510.97

FAM amine, 5-isomer

CAS No.: 2183440-41-5

Cat. No.: VC0527734

Molecular Formula: C27H27ClN2O6

Molecular Weight: 510.97

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

FAM amine, 5-isomer - 2183440-41-5

Specification

CAS No. 2183440-41-5
Molecular Formula C27H27ClN2O6
Molecular Weight 510.97
IUPAC Name N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H
Standard InChI Key YMNCSJRUUHHNGI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structure

Molecular Characteristics

FAM amine, 5-isomer is characterized by specific molecular properties that distinguish it from related fluorescein derivatives. The compound exists as an isomerically pure dye based on the 5-isomer position of the carboxyl group on the fluorescein core structure.

ParameterValue
Full NameFluorescein (FAM) amine, 5-isomer
Molecular FormulaC₂₇H₂₇ClN₂O₆
Molecular Weight510.97 g/mol
CAS Number2183440-41-5 (hydrochloride), 138589-19-2
IUPAC Name6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride
Alternative IUPAC Name6-aminohexylaminocarbonylfluorescein hydrochloride

The molecular structure features a fluorescein core with a hexylamine linker attached at the 5-position, providing the compound with its distinctive reactive properties .

Structural Features

The key structural feature that distinguishes FAM amine, 5-isomer from standard fluorescein compounds is the presence of an aliphatic amine group on a linker arm. Unlike conventional fluoresceinamine, which contains an aromatic amine directly attached to the xanthene ring system, this reagent incorporates a more flexible and accessible primary amine group positioned at the terminus of an aliphatic chain .

This structural modification significantly enhances the compound's reactivity toward various electrophiles, including activated esters, epoxides, and other carbonyl-containing compounds. The 5-isomer designation refers to the specific position of substitution on the fluorescein backbone, which influences both the spectral properties and the spatial orientation of the reactive amine group .

Physical and Spectral Properties

Appearance and Solubility

FAM amine, 5-isomer typically appears as a yellow solid in its pure form . Its solubility profile is particularly important for various applications and experimental protocols.

SolventSolubility
MethanolGood
DMSOGood
DMFGood
WaterLimited

The compound's solubility in organic solvents makes it versatile for various chemical modifications and bioconjugation protocols that require non-aqueous or mixed solvent systems .

Spectroscopic Characteristics

The spectral properties of FAM amine, 5-isomer are essential for its applications in fluorescence-based detection and imaging techniques. The compound exhibits characteristic absorption and emission profiles typical of fluorescein derivatives but with specific parameters related to its unique structure.

Spectral ParameterValue
Absorption/Excitation Maximum490-492 nm
Emission Maximum513-517 nm
Extinction Coefficient (ε)74,000-80,000 M⁻¹ cm⁻¹
CF₂₆₀0.20-0.22
CF₂₈₀0.17

These spectral characteristics make FAM amine, 5-isomer compatible with standard fluorescein filter sets in fluorescence microscopy and flow cytometry applications .

Photophysical Parameters

A particularly valuable attribute of FAM amine, 5-isomer is its high fluorescence quantum yield, which has been measured at approximately 0.93 . This exceptional quantum yield indicates that the compound efficiently converts absorbed photons into fluorescence emission, resulting in bright signals for detection and imaging applications.

The high quantum yield, combined with good photostability, makes this compound particularly suitable for applications requiring sensitive detection or prolonged imaging sessions. Additionally, its spectral characteristics are minimally affected by the conjugation to biomolecules, maintaining high brightness in labeled products .

Applications and Uses

Bioconjugation Applications

FAM amine, 5-isomer serves as a versatile reagent for bioconjugation, offering significant advantages over traditional fluorescent labeling compounds. The primary amine group on the linker arm readily reacts with:

  • Carboxylic acids (forming amide bonds)

  • Activated NHS esters (forming stable amide linkages)

  • Various carbonyl groups (forming imine intermediates that can be reduced)

  • Epoxides (forming secondary amine linkages)

These reactions enable the attachment of the fluorescent label to various biomolecules, including proteins, peptides, and nucleic acids. The resulting conjugates exhibit strong fluorescence while maintaining the biological activity of the labeled molecules .

Advantages Over Similar Compounds

When compared to traditional fluorescent labeling reagents like FITC (Fluorescein isothiocyanate), FAM amine, 5-isomer offers several significant advantages:

ParameterFAM amine, 5-isomerFITC
Reaction ConditionsLess stringentMore stringent
Conjugation YieldHigherLower
Conjugate StabilitySuperiorInferior
Deterioration RateSlowerFaster

Research has demonstrated that FAM reagents generally produce bioconjugates with superior stability compared to those made with FITC. This is particularly evident in peptide labeling, where FAM-labeled peptides have been observed to deteriorate more slowly than their FITC-labeled counterparts .

Research Applications

The unique properties of FAM amine, 5-isomer make it suitable for various research applications, including:

  • Enzymatic transamination reactions, where the amine group serves as a substrate for enzyme-catalyzed transformations

  • Fluorescent labeling of biomolecules for tracking and detection in complex biological systems

  • Development of fluorescent probes for specific analytes or cellular targets

  • Creation of fluorescent conjugates with enhanced stability for long-term studies

Recent research has explored the use of this compound in the context of antibody-based detection systems, as evidenced by studies investigating the binding of fluorescein derivatives to antibodies immobilized on gold nanoparticles .

Synthesis and Production Methods

General Synthetic Routes

The synthesis of FAM amine, 5-isomer typically begins with the production of 5-aminofluorescein, which serves as a key intermediate. The general synthetic pathway involves:

  • Reaction of 4-nitrophthalic acid with resorcinol in a 1:2 molar ratio

  • Formation of a mixture of 5- and 6-nitrofluorescein isomers

  • Separation of the isomers through derivative formation

  • Reduction of the nitro group to an amino group

  • Functionalization with an appropriate linker to introduce the aliphatic amine

The reaction typically proceeds in an orthophosphoric acid medium at elevated temperatures (approximately 135°C), leading to the formation of the initial fluorescein scaffold .

Isomer Separation Techniques

A critical aspect of producing pure FAM amine, 5-isomer is the separation of the 5- and 6-isomers that form during synthesis. Patent literature describes effective methods for this separation:

  • Treatment of the isomer mixture with propionyl anhydride to form nitrofluorescein dipropionates

  • Differential crystallization of the 5- and 6-nitrofluorescein dipropionates

  • Separate reduction of each isomer to the corresponding aminofluorescein derivatives

  • Functionalization with the hexylamine linker to produce the final product

This approach allows for the isolation of isomerically pure compounds, which is crucial for applications requiring defined spectral properties and consistent performance .

Quality Control Parameters

Commercial preparations of FAM amine, 5-isomer typically undergo rigorous quality control to ensure purity and performance consistency. Standard quality control methods include:

MethodParameterTypical Specification
¹H NMRStructural confirmation≥95% purity
HPLC-MSChemical purity≥95% purity
Absorption spectroscopySpectral characteristicsConsistent with reference standards
Fluorescence spectroscopyQuantum yield≥0.90

These quality control measures ensure that the commercial product meets the required specifications for research applications .

ParameterRecommendation
Temperature-20°C
Light ExposureProtect from light
HumidityStore with desiccant
ContainerAirtight, amber container

Under these conditions, the compound typically maintains stability for up to 24 months after receipt .

Stability Considerations

The stability of FAM amine, 5-isomer can be affected by several factors:

  • Exposure to strong light, particularly UV radiation, can cause photobleaching

  • Elevated temperatures accelerate degradation

  • Extreme pH conditions may affect the fluorescent properties

  • Repeated freeze-thaw cycles can reduce reactivity and fluorescence intensity

To maximize stability, stock solutions should be divided into small aliquots before freezing to minimize freeze-thaw cycles. Additionally, working solutions should be prepared fresh and used promptly for optimal results .

Research Findings and Future Perspectives

Comparative Studies

Research comparing FAM derivatives, including FAM amine, 5-isomer, with other fluorescent labeling reagents has yielded several important findings:

  • FAM-based conjugates generally exhibit superior stability compared to FITC-based alternatives

  • The conjugation reactions involving FAM amine, 5-isomer typically require less stringent conditions

  • Higher conjugation yields are often achieved with FAM derivatives

  • The resulting conjugates show better resistance to hydrolysis and other degradation pathways

These advantages have led to increased adoption of FAM-based reagents in various research applications, particularly those requiring stable fluorescent conjugates for long-term studies .

Recent Research Developments

Recent research involving FAM amine, 5-isomer has explored various applications and performance characteristics. A notable example is the study by Sotnikov et al. (2023) investigating the binding of fluorescein derivatives to antibodies immobilized on gold nanoparticles. This research demonstrates the ongoing relevance of fluorescein-based compounds in developing advanced detection systems and biosensors .

Other research directions include:

  • Optimization of conjugation protocols for specific biomolecule classes

  • Development of novel applications in enzyme-catalyzed transformations

  • Investigation of structure-activity relationships in fluorescein derivatives

  • Exploration of applications in emerging fields such as single-molecule detection and super-resolution microscopy

Future Research Directions

The unique properties of FAM amine, 5-isomer suggest several promising directions for future research:

  • Development of improved synthetic routes for larger-scale production

  • Exploration of additional linker modifications to enhance specific applications

  • Investigation of potential applications in emerging biomedical technologies

  • Comparative studies with newer fluorescent dyes to define optimal application spaces

  • Development of standardized protocols for specific bioconjugation challenges

As fluorescence-based techniques continue to evolve in biological and medical research, compounds like FAM amine, 5-isomer are likely to remain important tools for specific applications where their particular combination of properties offers advantages over alternative labeling strategies.

FAM amine, 5-isomer represents an important fluorescent labeling reagent with distinct advantages over traditional fluorescein derivatives. Its unique structural features, particularly the aliphatic amine linker, confer enhanced reactivity and versatility for bioconjugation applications. The compound's excellent spectral properties, including high quantum yield and favorable excitation/emission characteristics, make it suitable for various fluorescence-based detection and imaging techniques.

The demonstrated superior stability of FAM-based conjugates compared to FITC alternatives highlights the practical advantages of this compound in research applications requiring durable fluorescent labels. Ongoing research continues to explore new applications and optimize protocols for specific biomolecule classes.

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